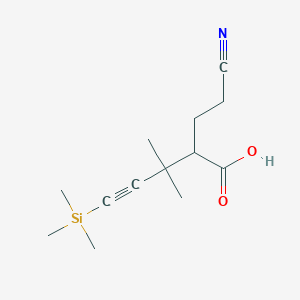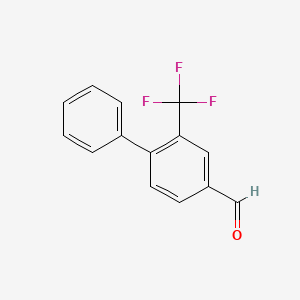
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid is an organic compound characterized by its unique structure, which includes a cyanoethyl group, a trimethylsilyl group, and a pent-4-ynoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethyl-1-butyne and trimethylsilyl chloride.
Formation of Intermediate: The initial step involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride to form 3,3-dimethyl-5-(trimethylsilyl)pent-4-yne.
Addition of Cyanoethyl Group: The intermediate is then reacted with acrylonitrile in the presence of a catalyst such as palladium to introduce the cyanoethyl group, forming 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-yne.
Oxidation to Acid: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate to convert the alkyne to the corresponding carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Tetrabutylammonium fluoride, sodium methoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of cyano and silyl groups with biological molecules.
作用机制
The mechanism of action of 2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as a nucleophile, while the trimethylsilyl group can be easily substituted, allowing for the formation of diverse derivatives. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
3,3-Dimethyl-5-(trimethylsilyl)pent-4-ynoic acid: Lacks the cyanoethyl group, which may limit its use in certain applications.
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid ethyl ester: An ester derivative that may have different solubility and reactivity properties.
Uniqueness
2-(2-Cyanoethyl)-3,3-dimethyl-5-(trimethylsilyl)pent-4-ynoic acid is unique due to the presence of both the cyanoethyl and trimethylsilyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.
属性
CAS 编号 |
646501-28-2 |
|---|---|
分子式 |
C13H21NO2Si |
分子量 |
251.40 g/mol |
IUPAC 名称 |
2-(2-cyanoethyl)-3,3-dimethyl-5-trimethylsilylpent-4-ynoic acid |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,8-10-17(3,4)5)11(12(15)16)7-6-9-14/h11H,6-7H2,1-5H3,(H,15,16) |
InChI 键 |
JFZLCNRYPXNTDK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C[Si](C)(C)C)C(CCC#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2-Methylpyrazolo[1,5-a]pyridine-3-carbonyl)pyridin-2(1H)-one](/img/structure/B11863565.png)
![Benzaldehyde, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxy-](/img/structure/B11863568.png)



![Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-](/img/structure/B11863586.png)
![5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-](/img/structure/B11863589.png)

![5-Methylspiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B11863599.png)



